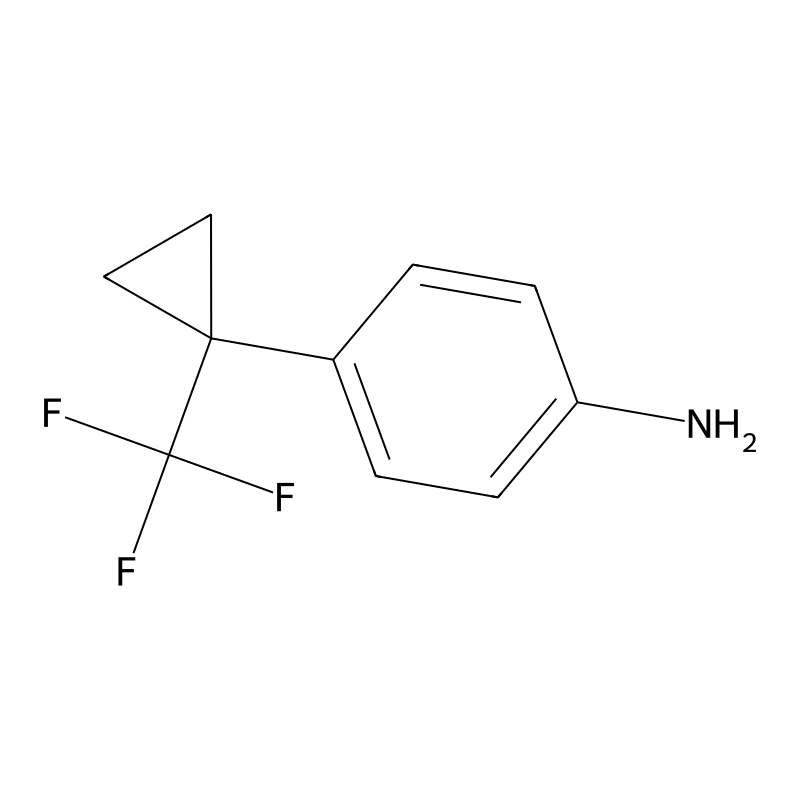

4-(1-(Trifluoromethyl)cyclopropyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the aniline group (a benzene ring attached to an amine group) suggests 4-(1-(Trifluoromethyl)cyclopropyl)aniline could be a valuable building block in organic synthesis. The trifluoromethyl group (-CF3) is a common functional group known to influence reactivity, and the cyclopropyl ring can add rigidity or introduce unique steric effects. Researchers might explore using this molecule to synthesize more complex organic compounds with desirable properties [].

Medicinal chemistry

The aniline group is also found in many biologically active molecules. While there are no current publications specifically mentioning 4-(1-(Trifluoromethyl)cyclopropyl)aniline, researchers might investigate this compound for potential pharmaceutical applications. The trifluoromethyl group can enhance metabolic stability and interaction with biological targets, making it a valuable tool in medicinal chemistry [].

Material science

Aromatic amines (compounds with an amine group attached to an aromatic ring) can be used in the development of functional materials. The combination of the aromatic ring, the cyclopropyl group, and the trifluoromethyl group in 4-(1-(Trifluoromethyl)cyclopropyl)aniline suggests potential applications in areas like polymer chemistry or the design of new materials with specific properties.

4-(1-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N and a molecular weight of approximately 201.19 g/mol. It is recognized for its unique trifluoromethyl group attached to a cyclopropyl moiety, which significantly influences its chemical reactivity and biological properties. The compound is classified under the category of aromatic amines, where the aniline structure provides a basic amine functionality that can participate in various

The reactivity of 4-(1-(Trifluoromethyl)cyclopropyl)aniline is primarily driven by the presence of the trifluoromethyl group, which enhances electrophilic substitution reactions on the aromatic ring. Common reactions include:

- Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Reduction Reactions: The nitro derivatives can be reduced to form amines, which can further react with other electrophiles.

- Coupling Reactions: This compound can participate in coupling reactions to form more complex organic molecules, such as isoxazoles and 1,3,5-triazines.

Research indicates that 4-(1-(Trifluoromethyl)cyclopropyl)aniline exhibits notable biological activity, particularly in pharmacological studies. Its unique structure allows it to interact with specific molecular targets, potentially influencing various biological pathways. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a candidate for further investigation in drug development .

The synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)aniline typically involves several steps:

- Formation of Cyclopropylamine: Start with 1-(trifluoromethyl)cyclopropylamine.

- Nitration: React with 4-chloronitrobenzene under controlled conditions to form a nitro derivative.

- Reduction: Reduce the nitro compound using sodium borohydride to obtain the corresponding aniline.

- Hydrochloride Salt Formation: Treat with hydrochloric acid to yield 4-(1-(Trifluoromethyl)cyclopropyl)aniline hydrochloride.

This multi-step synthesis allows for high yields and purity when optimized for industrial production.

4-(1-(Trifluoromethyl)cyclopropyl)aniline finds applications across various fields:

- Chemical Synthesis: Used as a building block in organic synthesis for creating complex molecules.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.

- Material Science: Employed in the development of specialty chemicals and materials with unique properties .

Studies have shown that 4-(1-(Trifluoromethyl)cyclopropyl)aniline interacts with specific receptors and enzymes within biological systems. Its trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, making it valuable for research into drug-receptor interactions and mechanisms of action .

Several compounds share structural similarities with 4-(1-(Trifluoromethyl)cyclopropyl)aniline, including:

- 2-(1-(Trifluoromethyl)cyclopropyl)aniline: Similar trifluoromethyl and cyclopropyl groups but differs in the position of the aniline substitution.

- 4-(Cyclopropyl)aniline: Lacks the trifluoromethyl group, affecting its reactivity and biological properties.

- 4-(Fluorophenyl)aniline: Contains a fluorine atom instead of a trifluoromethyl group, impacting its electronic properties.

Comparison TableCompound Name Unique Features Molecular Formula 4-(1-(Trifluoromethyl)cyclopropyl)aniline Trifluoromethyl enhances reactivity C10H10F3N 2-(1-(Trifluoromethyl)cyclopropyl)aniline Different substitution position C10H10F3N 4-(Cyclopropyl)aniline No trifluoromethyl group C9H10N 4-(Fluorophenyl)aniline Fluorine instead of trifluoromethyl C6H6FN

| Compound Name | Unique Features | Molecular Formula |

|---|---|---|

| 4-(1-(Trifluoromethyl)cyclopropyl)aniline | Trifluoromethyl enhances reactivity | C10H10F3N |

| 2-(1-(Trifluoromethyl)cyclopropyl)aniline | Different substitution position | C10H10F3N |

| 4-(Cyclopropyl)aniline | No trifluoromethyl group | C9H10N |

| 4-(Fluorophenyl)aniline | Fluorine instead of trifluoromethyl | C6H6FN |

The uniqueness of 4-(1-(Trifluoromethyl)cyclopropyl)aniline lies in its combination of structural features that enhance both its chemical reactivity and biological activity compared to similar compounds.